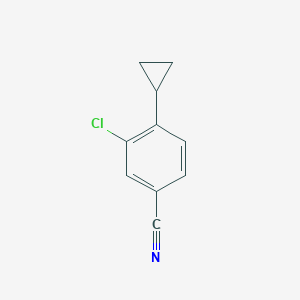
3-Chloro-4-cyclopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a cyclopropyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with cyclopropylmagnesium bromide in the presence of a catalyst such as palladium. The reaction typically occurs under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product.
Another method involves the direct chlorination of 4-cyclopropylbenzonitrile using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is carried out at low temperatures to control the regioselectivity and yield of the product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., dichloromethane, ethanol).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: 3-Amino-4-cyclopropylbenzonitrile, 3-Thio-4-cyclopropylbenzonitrile.
Reduction: 3-Chloro-4-cyclopropylbenzylamine.
Oxidation: 3-Chloro-4-cyclopropylbenzoic acid.
Scientific Research Applications
3-Chloro-4-cyclopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylbenzonitrile: Lacks the chlorine atom, affecting its reactivity and interactions.
3-Chloro-4-methoxybenzonitrile: Contains a methoxy group instead of a cyclopropyl group, altering its electronic properties.
Uniqueness
3-Chloro-4-cyclopropylbenzonitrile is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
1434127-17-9 |
|---|---|
Molecular Formula |
C10H8ClN |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
3-chloro-4-cyclopropylbenzonitrile |
InChI |
InChI=1S/C10H8ClN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3H2 |
InChI Key |
OGHSIFXREOPEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


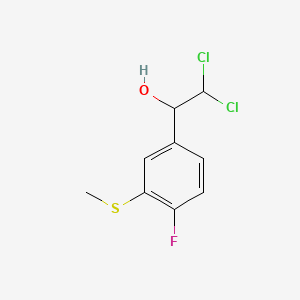
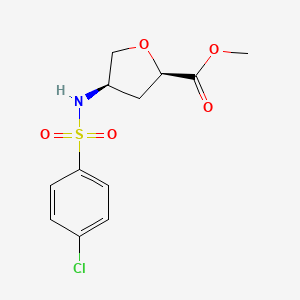
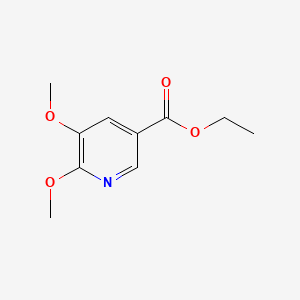

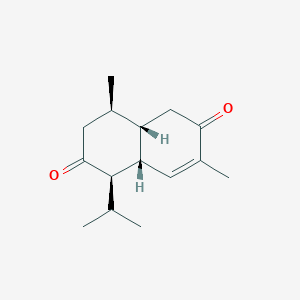
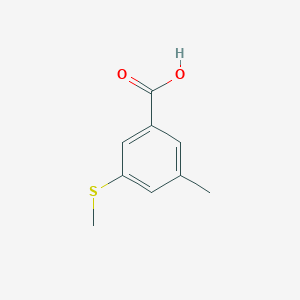
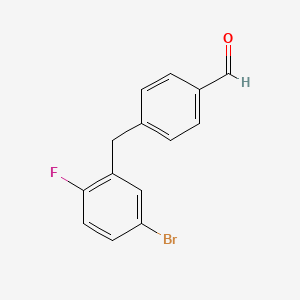
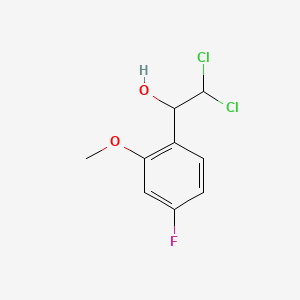
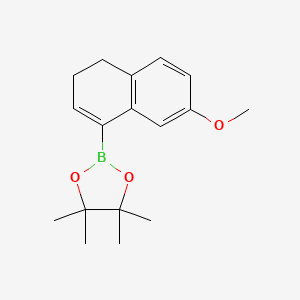
![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
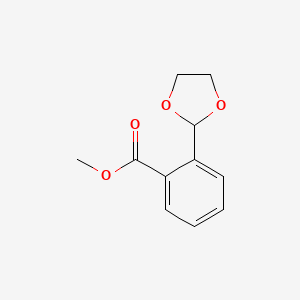
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14028482.png)
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)
![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)
